Methyl 2,3-difluoropyridine-4-acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

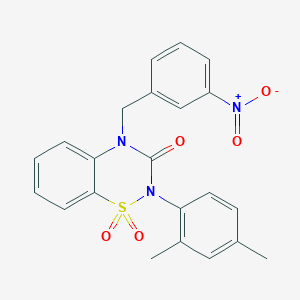

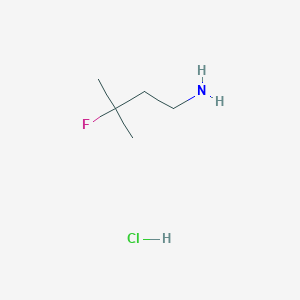

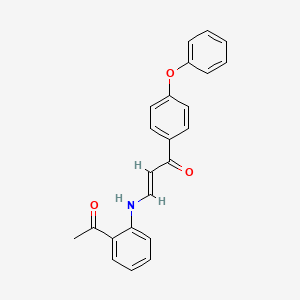

Methyl 2,3-difluoropyridine-4-acetate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are characterized by a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom and five carbon atoms. The specific substitution pattern of methyl and difluoro groups at designated positions on the pyridine ring defines the compound's unique chemical identity and properties.

Synthesis Analysis

The synthesis of pyridine derivatives can vary based on the desired substitution pattern. For instance, the synthesis of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate, a related compound, involves the use of X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) techniques for characterization . Although not directly related to methyl 2,3-difluoropyridine-4-acetate, this process highlights the complexity and precision required in synthesizing and characterizing such compounds.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often determined using X-ray crystallography, as seen in the study of 3-amino-5-acetyl-4,7-dihydro-6-methyl-4-(2-nitrophenyl)-2-cyanothieno[2,3-b]-pyridine . This technique allows for the precise determination of the positions of atoms within a molecule, which is crucial for understanding the compound's chemical behavior.

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions. For example, methyl (5-oxopyrazol-3-yl)acetate, a pyridine-related compound, can react with methylthiocyanate in the presence of nickel(II) acetate to form a heterocyclic N,S-ketene acetal, which is then used as a synthon in further chemical synthesis . This demonstrates the reactivity and versatility of pyridine derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups such as trifluoromethyl can affect the compound's reactivity and interactions, as seen in the study of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl)phenoxy)methyl)phenyl)acetate . The crystal structure analysis of this compound reveals how intermolecular interactions, such as hydrogen bonding, can influence the overall molecular packing in the crystal lattice.

Scientific Research Applications

Dihydropyridine Delivery Systems

Dihydropyridine derivatives, related structurally to Methyl 2,3-difluoropyridine-4-acetate, have been studied for their potential in drug delivery systems. Specifically, they have been evaluated for the sustained delivery of nucleosides to the brain, which could have implications for treating neurological disorders associated with AIDS (Palomino, Kessel, & Horwitz, 1989).

Pyridine Derivatives in Cognitive Enhancement

Studies on pyridine derivatives, closely related to Methyl 2,3-difluoropyridine-4-acetate, have shown promise in enhancing cognitive functions. These compounds, through their action on nicotinic acetylcholine receptors, have shown potential in improving cognitive disorders (Lin et al., 1997).

Electrochemical Properties

Research into the electroreduction of carbomethoxypyridinium ions, which are structurally related to Methyl 2,3-difluoropyridine-4-acetate, has provided insights into their electrochemical behaviors. These studies have implications for the understanding of redox reactions in various chemical contexts (Kashti-Kaplan, Hermolin, & Kirowa-Eisner, 1981).

Inhibition of Methanogenesis

Methyl fluoride, a compound structurally and functionally related to Methyl 2,3-difluoropyridine-4-acetate, has been studied for its effects on methanogenesis. These studies are crucial for understanding how certain chemicals can impact microbial processes that are vital to environmental health and biogas production (Janssen & Frenzel, 1997).

Molecular Modeling and Ionic Liquids

Research into pyridinium-based ionic liquids, which share a pyridine core with Methyl 2,3-difluoropyridine-4-acetate, highlights the compound's potential in the development of new materials with unique thermodynamic and transport properties. These materials have applications ranging from solvents to electrolytes in energy devices (Cadena et al., 2006).

Future Directions

Fluoropyridines have been the subject of increased interest due to their potential applications in various fields . They are used in the synthesis of biologically active compounds and have potential applications in local radiotherapy of cancer . The future directions for “Methyl 2,3-difluoropyridine-4-acetate” could involve further exploration of its potential applications in these areas.

Mechanism of Action

Target of Action

Methyl 2,3-difluoropyridine-4-acetate is a fluorinated pyridine compound . Fluorinated pyridines have been used in the synthesis of various pharmaceuticals and agrochemicals . They are often used as building blocks in organic synthesis due to their interesting and unusual physical, chemical, and biological properties . .

Mode of Action

Fluorinated pyridines are known to participate in various types of reactions, including nucleophilic substitution . In these reactions, the fluorine atoms in the pyridine ring can act as leaving groups, allowing the introduction of other functional groups .

Biochemical Pathways

Fluorinated pyridines, such as Methyl 2,3-difluoropyridine-4-acetate, are often used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

properties

IUPAC Name |

methyl 2-(2,3-difluoropyridin-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-6(12)4-5-2-3-11-8(10)7(5)9/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDQBHKVWSWFML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=NC=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3006230.png)

![2-(4-Fluorophenyl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]acetamide](/img/structure/B3006231.png)

![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(6-prop-2-enyl-1,3-benzodioxol-5-yl)oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B3006238.png)

![3-[(4-Chloro-3-methylphenyl)amino]propanenitrile](/img/structure/B3006239.png)

![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B3006241.png)

![6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3006247.png)